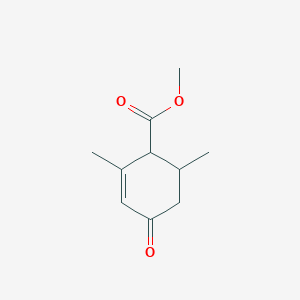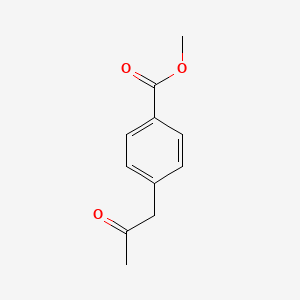
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as 5-ethyl-1,3,4-thiadiazol-2-yl)propanamide or 5-ethyl-1,3,4-thiadiazole-2-yl)propanamide, is a chemical compound used in a variety of scientific research applications. It is a derivative of thiadiazole, a heterocyclic ring system with five atoms in the ring. This compound has been studied for its potential applications in organic synthesis, drug design and development, and as a reagent for biological assays.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Pharmacological Evaluation
- Molecular Modeling and Synthesis : 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide derivatives have been designed and synthesized as part of a series for potential anti-inflammatory and analgesic agents. Their synthesis involved elemental and spectroscopic analysis, and specific compounds within this series have demonstrated significant in vitro anti-inflammatory activity. This study also included structure-based drug design to explore the mechanism of action and specificity of these compounds against the COX-2 enzyme (Shkair et al., 2016).
Antimicrobial and Fungicidal Applications
Synthesis and Fungicidal Activity : Thiadiazole derivatives, including this compound, have been synthesized and assessed for their fungicidal activity against rice sheath blight, a major disease of rice in China. The structure-activity relationships of these compounds were explored, indicating potential as fungicides (Chen, Li, & Han, 2000).
Antibacterial Activity : Azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, including thiadiazole compounds, have been tested and shown good antibacterial activity against specific bacterial strains. This indicates a potential application of these derivatives in antibacterial treatments (Tumosienė et al., 2012).
Agricultural and Herbicidal Applications
Herbicidal Activity : Research into the herbicidal activity of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has shown effectiveness. This indicates the potential of thiadiazole derivatives in agricultural applications, particularly as herbicides (Liu et al., 2007).
Synthesis and Herbicidal Activity of Pyrimidine and Thiadiazole Rings : A series of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides have been designed, synthesized, and showed moderate to good selective herbicidal activity against specific plant species, indicating the use of thiadiazole derivatives in selective herbicide formulations (Liu & Shi, 2014).
Wirkmechanismus
Target of Action
Thiadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
Thiadiazole derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action depending on the specific derivative and target .
Biochemical Pathways
Given the variety of targets that thiadiazole derivatives can interact with, it is likely that multiple biochemical pathways could be affected .
Result of Action
Thiadiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiproliferative, antitumor, antitubercular, anti-inflammatory, anticonvulsant, antioxidant, antileishmanial, antibacterial, antiviral, analgesic, antipsychotic, antihistamine, anti-depressive, and antihypertensive effects .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can interact with heat shock proteins, which are involved in protein folding and protection against stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to alterations in gene expression and metabolic pathways, ultimately affecting cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the acid-base balance in cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can remain stable under specific conditions, but their activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to alterations in glucose metabolism . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, thiadiazole derivatives can be transported across cell membranes by specific transporters, allowing them to reach their target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, its localization in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Eigenschaften
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRRQPRHLHNAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403023 |
Source


|
| Record name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391864-00-9 |
Source


|
| Record name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

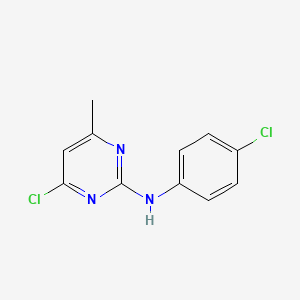
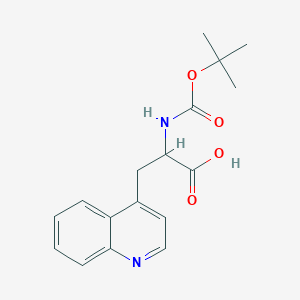

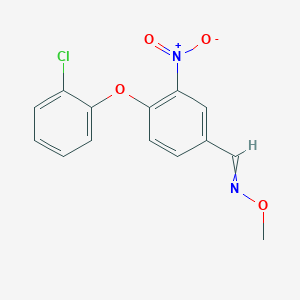
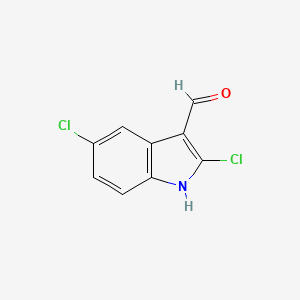
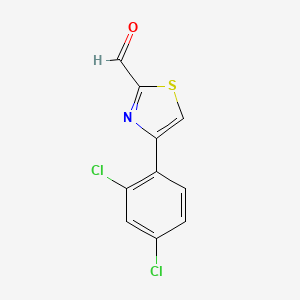

![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)

